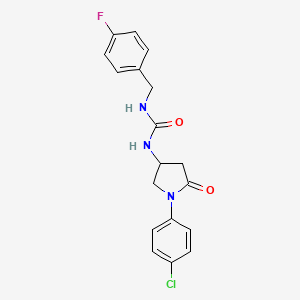
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in the transport of salt and water across epithelial tissues. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to block the activity of CFTR, making it a promising tool for studying the function of the protein and developing new therapies for cystic fibrosis.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on compounds closely related to "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea" often focuses on their synthesis and characterization. For example, studies have described the synthesis of novel urea derivatives with potential applications in medicinal chemistry and materials science. The synthesis procedures typically involve multiple steps, including reactions with various anilines to introduce fluoro- and chlorosubstituted phenyl groups, aiming to explore their biological activities or physical properties (Danilov et al., 2020).
Nonlinear Optical Properties
The investigation into the electronic, optical, and nonlinear optical properties of related chalcone derivatives reveals their potential applications in optoelectronics. These studies use computational approaches to predict properties like the HOMO-LUMO gap and second and third harmonic generation efficiencies, suggesting these compounds could be useful in the development of new optoelectronic devices (Shkir et al., 2018).
Material Science Applications
In materials science, the focus is on the synthesis and characterization of compounds for potential use in nonlinear optics. For instance, the synthesis of a new organic material demonstrated high second harmonic generation efficiency, indicating its suitability for nonlinear optical applications. The crystal structure, molecular dipoles alignment, and thermal stability of these materials are key factors in their performance in device applications (Menezes et al., 2014).
Biological Activity
Although the request was to exclude information related to drug use, dosage, and side effects, it's worth noting that research often explores the biological activities of urea derivatives for potential therapeutic applications. Studies might involve the synthesis of urea derivatives to evaluate their antiproliferative activities against various cancer cell lines, aiming to discover new anticancer agents with lower toxicity and improved efficacy (Feng et al., 2020).
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-3-7-16(8-4-13)23-11-15(9-17(23)24)22-18(25)21-10-12-1-5-14(20)6-2-12/h1-8,15H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKIVNMUSPKTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)
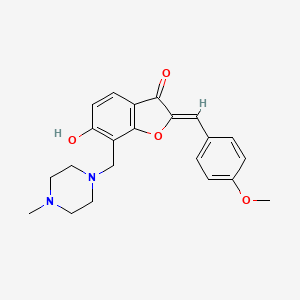
![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)
methanone](/img/structure/B2800464.png)
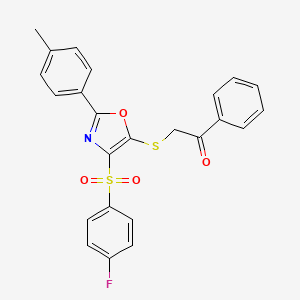
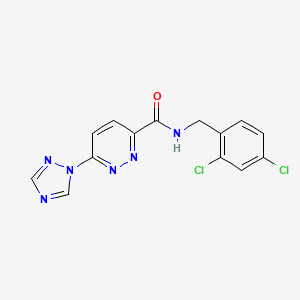

![3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2800470.png)

![methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2800472.png)
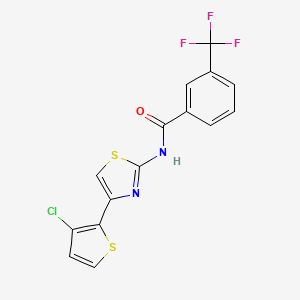
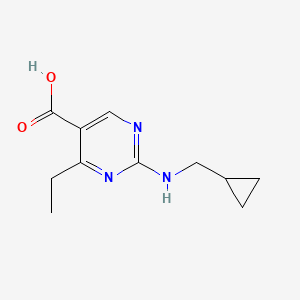
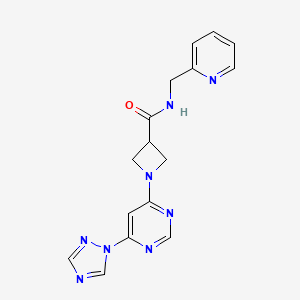
![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)